

Physical and chemical properties of Methyl 1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 1-benzylpyrrolidine-3-carboxylate
Cat. No.:	B093951

[Get Quote](#)

An In-depth Technical Guide to Methyl 1-benzylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for **Methyl 1-benzylpyrrolidine-3-carboxylate**. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Properties and Identifiers

Methyl 1-benzylpyrrolidine-3-carboxylate is a substituted pyrrolidine derivative that serves as a versatile intermediate in the synthesis of various organic molecules, particularly in the development of novel therapeutics.^[1] Its structural features make it a valuable building block in medicinal chemistry.

Chemical Identifiers

A clear identification of the compound is crucial for accurate research and sourcing.

Identifier	Value
IUPAC Name	methyl 1-benzylpyrrolidine-3-carboxylate
CAS Number	17012-21-4
Molecular Formula	C ₁₃ H ₁₇ NO ₂
Molecular Weight	219.28 g/mol
Synonyms	1-Benzylpyrrolidine-3-carboxylic acid methyl ester, Methyl N-benzyl-3-pyrrolidinecarboxylate

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **Methyl 1-benzylpyrrolidine-3-carboxylate**.

Property	Value	Source
Appearance	Colorless to light orange to yellow clear liquid	[1]
Boiling Point	105 °C at 4 mmHg	[1]
Density	1.08 g/cm ³	[1]
Refractive Index (n _{20/D})	1.52	[1]
Purity	≥ 98% (GC)	[1]

Synthesis and Purification

The synthesis of **Methyl 1-benzylpyrrolidine-3-carboxylate** can be achieved through several synthetic routes. A common and effective method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an electron-deficient alkene. This approach allows for the construction of the pyrrolidine ring with good control over stereochemistry.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol is based on established methods for the synthesis of substituted pyrrolidines.

Materials:

- Sarcosine (N-methylglycine)
- Paraformaldehyde
- Methyl acrylate
- Benzylamine
- Toluene, anhydrous
- Magnesium sulfate ($MgSO_4$), anhydrous
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- Generation of the Azomethine Ylide: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of sarcosine (1.0 equivalent) and paraformaldehyde (1.1 equivalents) in anhydrous toluene is heated to reflux. The water generated is removed azeotropically. After complete water removal, the reaction mixture is cooled to room temperature.
- Cycloaddition Reaction: To the solution containing the in situ generated azomethine ylide, benzylamine (1.0 equivalent) is added, and the mixture is stirred for 30 minutes. Subsequently, methyl acrylate (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours.
- Work-up: The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

- Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure **Methyl 1-benzylpyrrolidine-3-carboxylate**.

Analytical Characterization

Accurate characterization of the synthesized compound is essential to confirm its identity and purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.

Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas chromatograph equipped with a mass selective detector (GC-MS).
- Capillary column suitable for the analysis of aromatic esters (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).

Procedure:

- Sample Preparation: A dilute solution of **Methyl 1-benzylpyrrolidine-3-carboxylate** is prepared in a suitable volatile solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 μ L (split mode).
- MS Conditions:
 - Ion Source Temperature: 230 °C

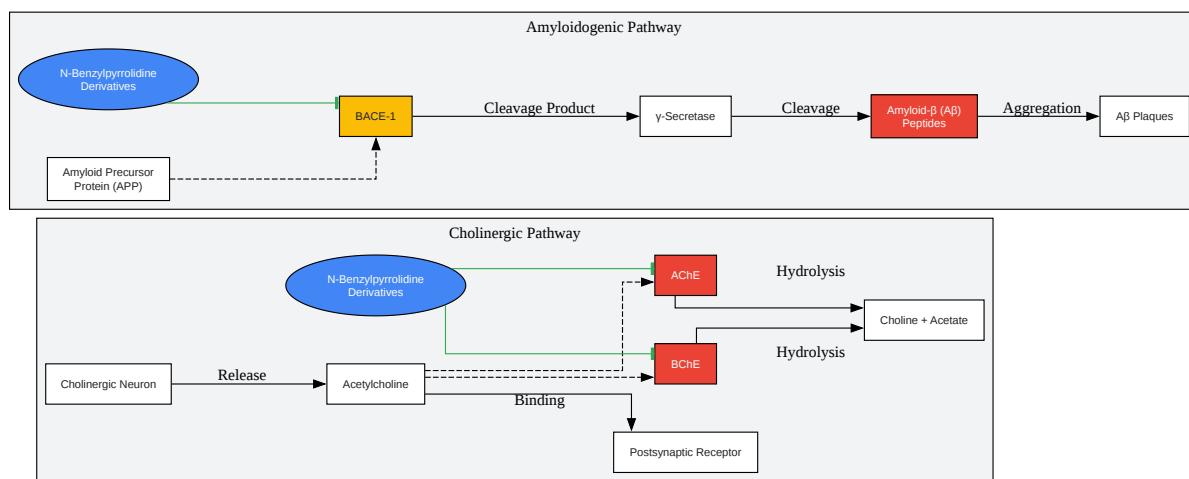
- Quadrupole Temperature: 150 °C
- Electron Ionization (EI) Energy: 70 eV
- Mass Range: m/z 40-550

Expected Results: The resulting chromatogram should show a major peak corresponding to **Methyl 1-benzylpyrrolidine-3-carboxylate**. The mass spectrum of this peak should exhibit a molecular ion peak (M^+) at m/z 219 and characteristic fragmentation patterns.

NMR Spectroscopy

While specific spectral data for this exact compound is not readily available in the public domain, the expected ^1H and ^{13}C NMR chemical shifts can be predicted based on its structure and data from similar compounds.

- ^1H NMR: Protons on the pyrrolidine ring are expected in the range of 2.0-3.5 ppm. The benzylic protons ($\text{CH}_2\text{-Ph}$) would likely appear as a singlet around 3.6 ppm. The methyl ester protons (O-CH_3) would be a singlet around 3.7 ppm. The aromatic protons of the benzyl group would be observed in the 7.2-7.4 ppm region.
- ^{13}C NMR: The carbonyl carbon of the ester would be the most downfield signal, typically above 170 ppm. The aromatic carbons would appear in the 127-140 ppm range. The carbons of the pyrrolidine ring and the benzylic carbon would be found in the upfield region, generally between 25 and 70 ppm. The methyl ester carbon would be around 52 ppm.


Biological Context and Potential Applications

Methyl 1-benzylpyrrolidine-3-carboxylate is a key intermediate in the synthesis of bioactive molecules.^[1] The N-benzylpyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Notably, compounds with this core structure have been investigated as multi-target agents for the treatment of Alzheimer's disease.^[2]

Signaling Pathway in Alzheimer's Disease

N-benzylpyrrolidine derivatives have been shown to inhibit key enzymes involved in the pathology of Alzheimer's disease, namely Acetylcholinesterase (AChE), Butyrylcholinesterase

(BChE), and Beta-secretase 1 (BACE-1).[\[2\]](#) The inhibition of these enzymes represents a promising therapeutic strategy.

[Click to download full resolution via product page](#)

Caption: Multi-target inhibition by N-benzylpyrrolidine derivatives in Alzheimer's disease.

The diagram illustrates how N-benzylpyrrolidine derivatives can potentially intervene in two key pathological pathways of Alzheimer's disease. In the cholinergic pathway, they inhibit AChE and BChE, thereby increasing the levels of the neurotransmitter acetylcholine. In the amyloidogenic pathway, they inhibit BACE-1, a key enzyme in the production of amyloid-β peptides, which aggregate to form plaques in the brain.[\[2\]](#)

Conclusion

Methyl 1-benzylpyrrolidine-3-carboxylate is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. This guide provides essential technical information to support further research and application of this compound in the fields of synthetic chemistry and drug discovery. The provided experimental protocols offer a starting point for its synthesis and analysis, while the biological context highlights its relevance in the search for treatments for neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 1-benzylpyrrolidine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093951#physical-and-chemical-properties-of-methyl-1-benzylpyrrolidine-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com